(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid is a complex organic compound notable for its structural features and potential applications in various fields of chemistry and biology. It belongs to the class of N-Fmoc-protected β2-homoamino acids, characterized by the presence of a fluorene moiety and a chlorophenyl group. The molecular formula of this compound is C25H22FNO4, with a molecular weight of approximately 433.90 g/mol. The compound is typically encountered as a solid with a purity of around 97% .
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid involves several key steps:
These methods require careful control of reaction conditions to ensure high yield and purity of the desired compound.
The molecular structure of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid features:
The InChI key for this compound is BXRNXXXXHLBUKK-UHFFFAOYSA-N, indicating its unique chemical identity .
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid undergoes several types of chemical reactions:
The mechanism of action for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid primarily revolves around its role as a building block in peptide synthesis:
This process enables the stepwise assembly of peptides with high precision and efficiency, making it valuable in drug development and biochemical research .
The physical properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid include:
Chemical properties include its stability under mild conditions due to the Fmoc protection, making it suitable for various synthetic applications.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid serves as an important building block in the synthesis of β-peptides, which have unique structural properties compared to traditional α-peptides. These β-peptides are being explored for their potential therapeutic applications due to their distinct chemical reactivity and biological activity. Interaction studies involving this compound focus on its binding affinity towards various biological targets, crucial for understanding its potential in drug development.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid (CAS: 331763-70-3) is a stereochemically defined, fluorinated amino acid derivative bearing the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₅H₂₂FNO₄, with a molecular weight of 419.44 g/mol [3] [9]. This compound exemplifies the convergence of three critical design elements in peptide chemistry: the base-labile Fmoc protecting group, the bioactivity-imparting 4-fluorophenyl moiety, and the chiral (R)-configuration at the β-carbon. As a non-proteinogenic amino acid building block, it enables the precise structural manipulation of peptide pharmaceuticals to enhance target specificity, metabolic stability, and conformational control. Its utility spans solid-phase peptide synthesis (SPPS), peptidomimetic design, and the construction of complex bioactive molecules where stereochemical integrity governs biological function [3] [5] [7].
The Fmoc protecting group, first reported by Carpino and Han in 1972, revolutionized peptide synthesis by introducing a base-labile alternative to acid-labile groups like the tert-butyloxycarbonyl (Boc) group [6]. Unlike Boc deprotection, which requires corrosive trifluoroacetic acid (TFA), Fmoc removal employs mild bases like piperidine (20% in DMF), making it compatible with acid-sensitive linkers and side-chain protecting groups. This orthogonality defines the Fmoc/tert-butyl (tBu) strategy, now the dominant paradigm in SPPS [5] [6].
The adoption of Fmoc chemistry accelerated due to several intrinsic advantages:
Table 1: Key Milestones in Fmoc-Amino Acid Development
Year | Development | Impact | |
---|---|---|---|
1972 | Carpino & Han introduce Fmoc group | Base-labile alternative to Boc; mild deprotection conditions | |
1980s | Automation of Fmoc SPPS | Enabled high-throughput synthesis; accessible to non-specialists | |
1990s | Commercial scale-up of ultrapure Fmoc-amino acids | Facilitated GMP-compliant therapeutic peptide production | |
2000s | Pseudoproline and backbone protection strategies | Overcame "difficult sequence" problem; extended synthesis to >50 residues | |
2020s | Novel deprotection cocktails (e.g., piperazine/DBU) | Reduced side reactions; improved aspartimide suppression | [5] [6] |
Advances in Fmoc building block purity have been pivotal. Modern Fmoc-amino acids achieve >99% HPLC purity, with stringent controls for acetic acid contamination (<0.02%) and enantiomeric excess (>99.9% ee) to prevent chain termination or epimerization during SPPS [5]. For (R)-3-amino-4-(4-fluorophenyl)butanoic acid derivatives, optimized silylation protocols during Fmoc protection suppress oligomerization, ensuring high-fidelity incorporation into peptide chains [5].
Stereochemistry is a fundamental determinant of peptide bioactivity. The (R)-enantiomer of 3-amino-4-(4-fluorophenyl)butanoic acid provides distinct conformational and interaction profiles compared to its (S)-counterpart (CAS: 270062-83-4) [1] [9]. This enantiomeric differentiation arises from:
Table 2: Physicochemical Properties of (R)- vs. (S)-Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer (270062-83-4) | Significance | |
---|---|---|---|---|
Molecular Weight | 419.44 g/mol | 419.44 g/mol | Identical mass; requires chiral separation | |
SMILES | O=C(O)CC@HCC₄=CC=C(F)C=C₄ | O=C(O)CC@@HCC₄=CC=C(F)C=C₄ | Mirror-image configurations at β-carbon | |
Chiral Center | (R)-configuration at β-carbon | (S)-configuration at β-carbon | Dictates 3D pharmacophore orientation | |
Chromatographic Behavior | Distinct RT in chiral HPLC | Distinct RT in chiral HPLC | Enables analytical separation | [3] [9] [10] |
The significance of the (R)-enantiomer is underscored by its utility in probing stereochemical structure-activity relationships (SAR). For example, spiking experiments with synthetic isotope-labeled (R)- and (S)-diastereomers into biological extracts enable confirmation of endogenous peptide stereochemistry via LC-MS co-elution [10]. This approach revealed that peptides like Aplysia allatotropin-related peptide (ATRP) contain D-Phe residues critical for activity—highlighting how synthetic (R)-β²/³-amino acids mimic natural D-amino acid functionalities [10].
Table 3: Applications of (R)-Enantiomer in Peptide Science
Application Domain | Role of (R)-Enantiomer | Biological Outcome | |
---|---|---|---|
Antimicrobial Peptides | Stabilizes amphipathic helices; enhances membrane penetration | Increased potency against resistant pathogens | |
Neuropeptide Analogues | Mimics endogenous D-amino acid residues (e.g., in dermorphin) | Improved opioid receptor selectivity; prolonged analgesia | |
Peptide Toxins | Blocks proteolytic cleavage sites | Extended in vivo half-life; retained bioactivity | [7] [10] |
Computational studies further rationalize enantiomer preferences. Molecular dynamics simulations show that (R)-β³-amino acids stabilize type II' β-turns, while (S)-enantiomers favor type I/II turns [7]. For 4-fluorophenyl-containing peptides, the (R)-configuration optimizes aryl stacking with target hydrophobic pockets, as predicted by AlphaFold2 and molecular docking [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7